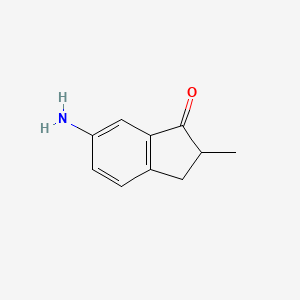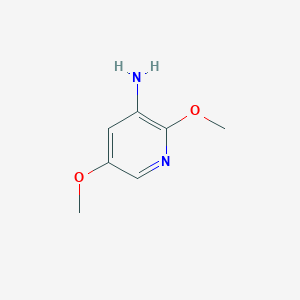
2,5-Dimethoxypyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxypyridin-3-amine is an organic compound with the molecular formula C7H10N2O2. It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 5 positions and an amino group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxypyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxypyridine.
Amination Reaction: The 2,5-dimethoxypyridine undergoes an amination reaction, where an amino group is introduced at the 3 position.
Industrial Production Methods: This may include the use of catalysts and controlled reaction environments to facilitate the amination process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
2,5-Dimethoxypyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is explored for its potential in creating novel materials with specific properties.
Biological Studies: It serves as a building block for molecules used in biological research.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxypyridin-3-amine involves its interaction with specific molecular targets. The amino group at the 3 position allows it to form hydrogen bonds and interact with various biological molecules. This interaction can influence biochemical pathways and cellular processes, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
- 4,5-Dimethoxypyridin-3-amine
- 2,6-Dimethoxypyridine
- 4-Chloro-5-methoxypyridin-3-amine
Comparison: 2,5-Dimethoxypyridin-3-amine is unique due to the specific positioning of its methoxy and amino groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a compound of particular interest in various research fields .
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2,5-dimethoxypyridin-3-amine |
InChI |
InChI=1S/C7H10N2O2/c1-10-5-3-6(8)7(11-2)9-4-5/h3-4H,8H2,1-2H3 |
InChI Key |
DNNHEALKXSHMRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


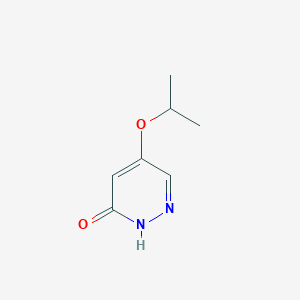
![(R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)
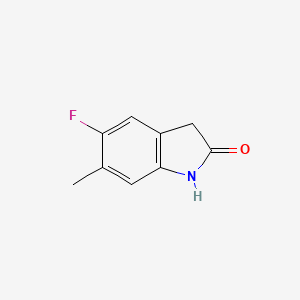

![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)
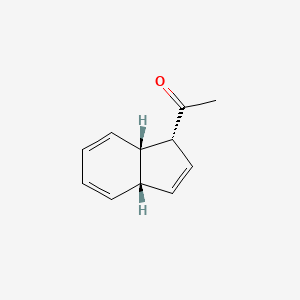

![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)


![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)


